molecular formula C24H22ClNO3 B11410058 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11410058
M. Wt: 407.9 g/mol
InChI Key: VUMNUUHRZNVVDJ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and furan groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-11-21-17(3)23(29-22(21)12-16(15)2)24(27)26(14-20-5-4-10-28-20)13-18-6-8-19(25)9-7-18/h4-12H,13-14H2,1-3H3

InChI Key

VUMNUUHRZNVVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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